molecular formula C13H15ClN2 B2362840 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 361534-70-5

3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B2362840
CAS No.: 361534-70-5
M. Wt: 234.73
InChI Key: GKRCTNRJSDOOJR-UHFFFAOYSA-N
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Description

3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, also known as CTIC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CTIC is a tetrahydroisoquinoline derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is not fully understood. However, it has been suggested that this compound may act as an inhibitor of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. This compound has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to exhibit anti-inflammatory and analgesic effects in animal models. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile. One future direction is the development of this compound derivatives with improved solubility and bioavailability. Another future direction is the study of the mechanism of action of this compound and its derivatives. Further studies are also needed to determine the potential applications of this compound and its derivatives in the treatment of various diseases, including cancer and inflammatory diseases.
Conclusion
In conclusion, this compound is a tetrahydroisoquinoline derivative that has been synthesized using different methods. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. This compound has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity. There are several future directions for the study of this compound, including the development of this compound derivatives with improved solubility and bioavailability, and the study of the mechanism of action of this compound and its derivatives.

Synthesis Methods

3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be synthesized using different methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Ugi reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a tetrahydroisoquinoline derivative. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino carbonyl compound. The Ugi reaction involves the condensation of an isocyanide, an aldehyde, an amine, and a carboxylic acid to form a tetrazole derivative. This compound has been synthesized using the Pictet-Spengler reaction, which involves the condensation of tryptophan with an aldehyde and a nitrile.

Scientific Research Applications

3-Chloro-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. This compound has also been studied for its potential applications as a chiral building block in organic synthesis.

Properties

IUPAC Name

3-chloro-1-propan-2-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2/c1-8(2)12-10-6-4-3-5-9(10)11(7-15)13(14)16-12/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRCTNRJSDOOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C2=C1CCCC2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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